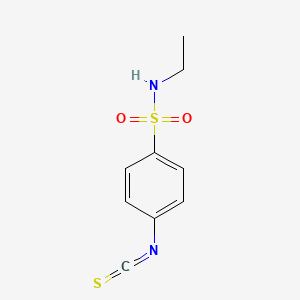
N-ethyl-4-isothiocyanatobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with thiophosgene under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the product. The reaction can be summarized as follows:
Starting Material: N-ethylbenzenesulfonamide
Reagent: Thiophosgene
Solvent: Dichloromethane
Temperature: Low temperature (0-5°C)
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
N-ethyl-4-isothiocyanatobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with various nucleophiles, such as amines and alcohols, to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethanol
Temperature: Room temperature to moderate heating (25-50°C)
Catalysts: None required for most reactions
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines
Thiocarbamate Derivatives: Formed by the reaction with alcohols
科学的研究の応用
N-ethyl-4-isothiocyanatobenzenesulfonamide has a wide range of applications in scientific research, including:
Proteomics Research: Used as a reagent for labeling and detecting proteins.
Bioconjugation: Employed in the conjugation of biomolecules, such as antibodies and peptides, for various biochemical assays.
Medicinal Chemistry: Investigated for its potential use in the development of therapeutic agents targeting specific proteins and enzymes.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-ethyl-4-isothiocyanatobenzenesulfonamide involves the formation of covalent bonds with nucleophilic groups on target molecules. The isothiocyanate group reacts with amines, thiols, and hydroxyl groups to form stable thiourea, thiocarbamate, and carbamate linkages . This covalent modification can alter the activity and function of the target molecules, making it useful for various biochemical and medicinal applications .
類似化合物との比較
N-ethyl-4-isothiocyanatobenzenesulfonamide can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the sulfonamide group, making it less versatile for certain applications.
Methyl isothiocyanate: Smaller and more volatile, used primarily in agricultural applications.
Allyl isothiocyanate: Known for its pungent odor and use in food flavoring, less commonly used in biochemical research.
This compound is unique due to the presence of both the isothiocyanate and sulfonamide groups, which enhance its reactivity and versatility in various scientific and industrial applications .
特性
IUPAC Name |
N-ethyl-4-isothiocyanatobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-2-11-15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLBTBZTBGUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872620.png)
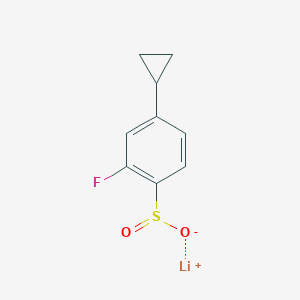
![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)
![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872627.png)
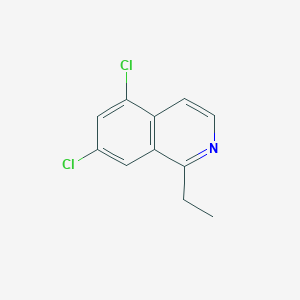
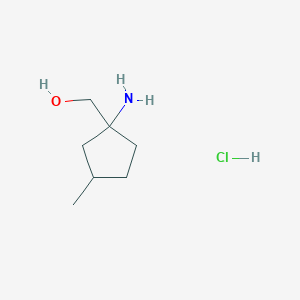
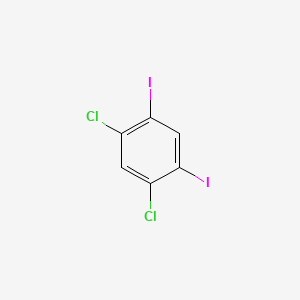
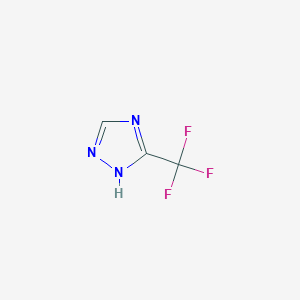
![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)

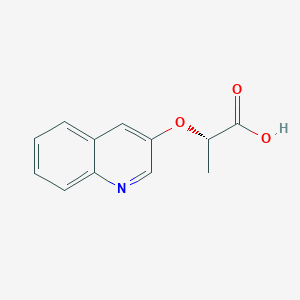
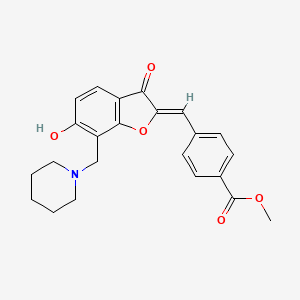
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)
